molecular formula C12H16O2 B089656 Phenethyl isobutyrate CAS No. 103-48-0

Phenethyl isobutyrate

Cat. No. B089656
CAS RN: 103-48-0
M. Wt: 192.25 g/mol
InChI Key: JDQVBGQWADMTAM-UHFFFAOYSA-N
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Description

Phenethyl isobutyrate, a member of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), is synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, leading to various esters, including formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters (Mcginty, Letizia, & Api, 2012). This substance is primarily used as a fragrance ingredient and has been the subject of detailed toxicological and dermatological reviews to ensure its safety in applications.

Synthesis Analysis

Phenethyl isobutyrate's synthesis involves esterification processes that can be elaborated through various chemical methods, reflecting a broad spectrum of synthesis strategies applicable to AAASAE fragrance ingredients. Although detailed synthesis pathways specific to phenethyl isobutyrate are not explicitly described in the provided literature, related esterification reactions, such as the synthesis of isobutyl p-(dimethylamino) benzoate, offer insights into the general methodology, which typically involves reacting the corresponding alcohol with an acid in the presence of a catalyst (Jian, Xu Xing-you, & Z. Jun, 2006).

Molecular Structure Analysis

The molecular structure of phenethyl isobutyrate and related compounds can be inferred from studies on similar ester compounds. For instance, the molecular structures of isobutene and 2,3-dimethyl-2-butene provide a basis for understanding the structural dynamics and variations in bond distances and angles within similar compounds (Tokue, Fukuyama, & Kuchitsu, 1974).

Chemical Reactions and Properties

Relevant chemical reactions and properties of phenethyl isobutyrate derivatives involve transformations that highlight the compound's reactivity and functional versatility. For example, the thermal decomposition of dimethyl azo(bisisobutyrate) in the presence of C(60) leading to dihydro[60]fullerenes, showcases the type of chemical reactions esters can undergo and their potential reactivity towards forming complex molecular structures (Ford et al., 2000).

Scientific Research Applications

  • Use in Fragrance and Toxicology : Phenethyl isobutyrate, as a fragrance ingredient, has been evaluated for its toxicologic and dermatologic properties. It's a member of the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE), prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid. The review focused on physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, and genotoxicity data (Mcginty, Letizia, & Api, 2012).

  • Attractancy to Japanese Beetles : Research has shown that phenethyl esters like phenethyl isobutyrate have attractancy to Popillia japonica, a species of Japanese beetles. The study suggests phenethyl isobutyrate's potential use in pest control (Ladd et al., 1973).

  • Anticancer Potential : Phenethyl isothiocyanate, which is related to phenethyl isobutyrate, has shown potential as an anticancer agent. It induces apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase-3 (Shoaib et al., 2021).

  • Chemopreventive Agent : Another study indicated that phenethyl isothiocyanate activates c-Jun N-terminal kinase 1, which might be involved in regulating gene expression for Phase II detoxifying enzymes, thus contributing to its efficacy as a chemopreventive agent in certain cancer models (Yu et al., 1996).

  • Corrosion Inhibition : A synthesized ionic liquid including phenethyl was evaluated as a corrosion inhibitor for mild steel in hydrochloric acid. This suggests phenethyl isobutyrate's potential application in industrial settings for material protection (Hajjaji et al., 2021).

  • Inhibition of Cytochrome P450 Enzymes : Phenethyl isothiocyanate, and its metabolite phenethyl isocyanate, have been studied for their effects on cytochrome P450 enzymes, highlighting the potential therapeutic applications in drug metabolism and interactions (Konsue & Ioannides, 2010).

  • Lung Cancer Prevention : Research indicates that phenethyl isothiocyanate, along with sulforaphane, can inhibit the malignant progression of lung adenomas induced by tobacco carcinogens in mice, suggesting its role in lung cancer prevention (Conaway et al., 2005).

Safety And Hazards

Phenethyl isobutyrate is mildly toxic by ingestion . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Personal protective equipment should be used to avoid dust formation and breathing dust or aerosols . It should not be allowed to enter drains .

properties

IUPAC Name

2-phenylethyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQVBGQWADMTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044764
Record name 2-Phenylethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless to slighty yellow liquid; fruity-rosy odour
Record name Propanoic acid, 2-methyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

230.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; soluble in oils, 1 mL in 3 Ml 80% ethanol (in ethanol)
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.987-0.990
Record name Phenethyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/925/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenethyl isobutyrate

CAS RN

103-48-0
Record name 2-Phenylethyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylethyl isobutyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-methyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Phenylethyl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.833
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-PHENYLETHYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRZ4RE7DCL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035015
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2012 - Elsevier
… phenethyl isobutyrate when used as a fragrance ingredient is presented. Phenethyl isobutyrate … Available data for phenethyl isobutyrate were evaluated, then summarized, and includes: …
Number of citations: 1 www.sciencedirect.com
R Li, Y Wang, W Duan, C Du, S Tian, Z Ren, Z Zhou - Desalination, 2023 - Elsevier
… , NaBPh 4 and phenethyl isobutyrate as the extractant, co-extractant and diluent, respectively. … In summary, the TBP-NaBPh 4 -phenethyl isobutyrate system is greener and has a simpler …
Number of citations: 3 www.sciencedirect.com
EFSA Panel on Additives and Products or … - EFSA …, 2012 - Wiley Online Library
… Isobutyl phenylacetate Methyl phenylacetate Phenethyl 2-methylbutyrate Phenethyl acetate Phenethyl benzoate Phenethyl butyrate Phenethyl formate Phenethyl isobutyrate Phenethyl …
Number of citations: 7 efsa.onlinelibrary.wiley.com
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… and TA102 were exposed to phenethyl isobutyrate in DMSO (dimethyl … of read-across material phenethyl isobutyrate (CAS # 103-48-… were treated with phenethyl isobutyrate in DMSO at …
AM Api, D Belsito, D Botelho… - Food and …, 2018 - fragrancematerialsafetyresource …
… Under the conditions of the study, phenethyl isobutyrate was con… The clastogenic activity of phenethyl isobutyrate was … lymphocytes were treated with phenethyl isobutyrate in DMSO at …
TL Ladd Jr, TP McGovern, M Beroza… - Journal of Economic …, 1973 - academic.oup.com
… Among esters of the branched carboxylic acids, phenethyl isobutyrate was significantly less attractive than phenethyl butyrate. Many C 5 and C 6 acids caught more beetles than their …
Number of citations: 14 academic.oup.com
D Middha, A Negi - Egyptian Journal of Forensic Sciences, 2019 - ejfs.springeropen.com
Water-pipe tobacco smoking obsession has again spread worldwide. Especially, the younger generation is besotted with mu’assel (shisha) and avidly use these for smoking. Numbers …
Number of citations: 8 ejfs.springeropen.com
S Beuermann, N García - Macromolecules, 2004 - ACS Publications
… The reactions were carried out in bulk and in solution of several organic solvents: toluene, tetralin, tetrahydrofuran (THF), methyl isobutyrate, and phenethyl isobutyrate. In all …
Number of citations: 58 pubs.acs.org
X Meng, Q Wu, L Wang, D Wang… - Journal of Industrial …, 2015 - academic.oup.com
Microbial interactions could impact the metabolic behavior of microbes involved in food fermentation, and therefore they are important for improving food quality. This study investigated …
Number of citations: 80 academic.oup.com
TRE Panel, D Belsito, D Bickers, M Bruze… - Food and Chemical …, 2012 - Elsevier
The aryl alkyl alcohol simple acid ester derivatives (AAASAE) group of fragrance ingredients was critically evaluated for safety following a complete literature search of the pertinent data…
Number of citations: 2 www.sciencedirect.com

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